Clovibactin
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Overview
Description
Clovibactin is a novel antibiotic isolated from an uncultured Gram-negative β-proteobacterium, Eleftheria terrae ssp. carolina, found in sandy soil from North Carolina . This compound has garnered significant attention due to its unique structure and mode of action, which allows it to efficiently kill drug-resistant bacterial pathogens without detectable resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clovibactin is synthesized through a combination of mass spectrometry, solid-state nuclear magnetic resonance (NMR), and atomic force microscopy . The structure of this compound was resolved using these techniques, and its stereochemistry was confirmed by Marfey’s analysis . The compound features two D-amino acids, D-alanine, and D-glutamic acid, in its four amino acid long linear N terminus and D-3-hydroxy asparagine, a unique amino acid residue .
Industrial Production Methods: The industrial production of this compound involves the fermentation of the Eleftheria terrae ssp. carolina strain. The fermentation process is followed by bioassay-guided fractionation of the extract from microbial colonies . High-pressure liquid chromatography and bioassay-guided isolation of the bacterial fermentation broth are used to separate a fraction containing this compound .
Chemical Reactions Analysis
Types of Reactions: Clovibactin primarily undergoes binding reactions rather than traditional chemical reactions like oxidation or reduction. It binds to the pyrophosphate moiety of multiple essential peptidoglycan precursors, including undecaprenyl phosphate, lipid II, and lipid III wall teichoic acid .
Common Reagents and Conditions: The binding reactions of this compound occur under physiological conditions, typically within bacterial cell membranes . The compound uses an unusual hydrophobic interface to tightly wrap around pyrophosphate, bypassing the variable structural elements of precursors .
Major Products Formed: The major product formed from the binding reactions of this compound is a supramolecular complex that oligomerizes into fibrils on bacterial membranes containing lipid-anchored pyrophosphate groups .
Scientific Research Applications
Clovibactin has a broad range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for studying novel binding mechanisms and supramolecular complex formation . In biology, this compound is used to investigate the interactions between antibiotics and bacterial cell membranes . In medicine, this compound shows promise as a treatment for drug-resistant bacterial infections, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . Industrially, this compound can be used in the development of new antibiotics and antimicrobial agents .
Mechanism of Action
Clovibactin exerts its effects by blocking cell wall synthesis in bacteria. It targets the pyrophosphate moiety of multiple essential peptidoglycan precursors, including undecaprenyl phosphate, lipid II, and lipid III wall teichoic acid . The compound uses an unusual hydrophobic interface to tightly wrap around pyrophosphate, forming a supramolecular complex that oligomerizes into fibrils on bacterial membranes . This mechanism accounts for the lack of resistance observed with this compound .
Comparison with Similar Compounds
Clovibactin is similar to other antibiotics like teixobactin, which is also isolated from an uncultured bacterium . Both compounds exhibit unique binding mechanisms and target bacterial cell wall synthesis . this compound is unique in its ability to form supramolecular fibrils on bacterial membranes, which contributes to its lack of resistance . Other similar compounds include lassomycin and kalimantacin, which are also derived from uncultured bacteria and exhibit novel mechanisms of action .
Properties
Molecular Formula |
C43H70N10O11 |
---|---|
Molecular Weight |
903.1 g/mol |
IUPAC Name |
(3S,6S,9S,12R,13R)-12-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-9-methyl-3,6-bis(2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecane-13-carboxamide |
InChI |
InChI=1S/C43H70N10O11/c1-22(2)17-29-40(60)51-31(19-24(5)6)43(63)64-34(35(46)55)33(42(62)47-25(7)36(56)49-29)53-41(61)32(21-54)52-38(58)28(15-11-12-16-44)48-39(59)30(18-23(3)4)50-37(57)27(45)20-26-13-9-8-10-14-26/h8-10,13-14,22-25,27-34,54H,11-12,15-21,44-45H2,1-7H3,(H2,46,55)(H,47,62)(H,48,59)(H,49,56)(H,50,57)(H,51,60)(H,52,58)(H,53,61)/t25-,27-,28+,29-,30+,31-,32-,33+,34+/m0/s1 |
InChI Key |
SMQAHGKBWXPEHB-HHHSQLJLSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H]([C@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N)CC(C)C)CC(C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)N)CC(C)C)CC(C)C |
Origin of Product |
United States |
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